molecular formula C8H5ClFNO B12842321 5-Chloro-4-fluoro-2-methoxybenzonitrile

5-Chloro-4-fluoro-2-methoxybenzonitrile

Cat. No.: B12842321
M. Wt: 185.58 g/mol
InChI Key: WICFYEFFZYRLPN-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

The synthesis of 5-Chloro-4-fluoro-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of chloro and fluoro substituents.

    Methoxylation: Introduction of the methoxy group.

    Cyanation: Introduction of the nitrile group.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

5-Chloro-4-fluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-fluoro-2-methoxybenzonitrile has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, affecting their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-4-fluoro-2-methoxybenzonitrile include:

    5-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.

    5-Chloro-2-methoxybenzonitrile: Lacks the fluoro substituent.

    4-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.

The presence of both chloro and fluoro substituents in this compound makes it unique, potentially offering distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5ClFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3

InChI Key

WICFYEFFZYRLPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)Cl)F

Origin of Product

United States

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